(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid
Overview
Description
“(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid” is a chemical compound with the IUPAC name (2-chloro-4-formyl-6-methoxyphenoxy)acetic acid . It is a versatile compound used in various scientific research.
Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid” is represented by the InChI code1S/C10H9ClO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
. This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid” is a powder at room temperature . It has a molecular weight of 244.63 . The compound has an InChI code of1S/C10H9ClO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
.
Scientific Research Applications
Crystal Structures in Metal Phenoxyalkanoic Acid Interactions
- The crystal structures of various complexes, including (2-formyl-6-methoxyphenoxy)acetic acid, were studied to understand the stereochemistry and hydrogen-bonded cyclic dimers in these complexes. These studies provide insights into the molecular interactions and structural conformations of such acids and their complexes (O'reilly et al., 1987).
Synthesis and Antimicrobial Evaluation
- A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Anti-Mycobacterial Agents Development
- Phenoxy acetic acid derivatives, including 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized and evaluated for their anti-mycobacterial activities. These compounds show potential in the treatment of diseases caused by Mycobacterium tuberculosis (Yar et al., 2006).
Synthesis of Indoloketopiperazine Derivatives
- The compound 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, closely related to (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid, was used in the synthesis of novel substituted indoloketopiperazine derivatives, which have applications in pharmaceutical research (Ghandi et al., 2012).
Derivatization of Acidic Herbicides for GC Analysis
- Studies on phenoxy acid herbicides, including those structurally similar to (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid, focus on derivatization for gas chromatographic determination. This research is vital for understanding the behavior of these compounds in environmental analysis (Rompa et al., 2004).
Coupling of Molecular Imprinted Polymer Nanoparticles in HPLC
- The study involved the preparation of MCPA imprinting polymer for trace determination of MCPA, a compound similar to (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid, in biological and environmental samples. This research is significant in the field of analytical chemistry and environmental monitoring (Omidi et al., 2014).
Safety and Hazards
The safety information for “(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLKGFEFMCVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359312 | |
Record name | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123022-07-1 | |
Record name | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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